molecular formula C6H11N3O2 B181816 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one CAS No. 145027-96-9

4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Cat. No. B181816
CAS RN: 145027-96-9
M. Wt: 157.17 g/mol
InChI Key: HSOFIFZZCZLBFE-UHFFFAOYSA-N
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Description

“4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one” is a synthetic compound with a wide range of applications in scientific research. It has been used in organic synthesis and as a catalyst in various reactions. The molecular formula is C6H11N3O2 .


Molecular Structure Analysis

The molecular structure of “4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one” can be represented by the InChI code: 1S/C6H11N3O2/c1-3-4-11-6-8-7-5 (10)9 (6)2/h3-4H2,1-2H3, (H,7,10) . The Canonical SMILES representation is CCCOC1=NNC (=O)N1C .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one” is 157.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 157.085126602 g/mol . The topological polar surface area is 53.9 Ų .

Scientific Research Applications

Agricultural Chemicals

This compound is primarily used in the agricultural sector. It serves as an active ingredient in pesticides, functioning as both an insecticide and a fungicide . Its molecular structure allows it to interfere with the biological pathways of pests and fungi, providing effective protection for crops.

Antimicrobial Agent

Research indicates that derivatives of this compound, particularly those with a morpholine moiety, have shown good antimicrobial activities against various microorganisms . This makes it a potential candidate for developing new antimicrobial agents that could be used in medical settings to combat infections.

Safety and Hazards

The safety information available indicates that “4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one” should be stored in a refrigerator . It has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statement P261 is also provided .

properties

IUPAC Name

4-methyl-3-propoxy-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-3-4-11-6-8-7-5(10)9(6)2/h3-4H2,1-2H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOFIFZZCZLBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NNC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888981
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy-
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

CAS RN

145027-96-9
Record name 2,4-Dihydro-4-methyl-5-propoxy-3H-1,2,4-triazol-3-one
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Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy-
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Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy-
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Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy-
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Record name 4-methyl-5-propoxy-2,4-dihydro-3H-1,2,4-triazol-3-one
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Synthesis routes and methods

Procedure details

In an autoclave, 10.02 g (44.3 mmol) of methyl N′-dipropoxymethylenehydrazinecarboxylate, 3.94 g of 39% strength solution of methylamine (49.9 mmol) in methanol and 46 g of methanol were initially charged. After 3 hours at 150° C., the solvent was distilled off. The crude substance was taken up in water (20 ml) and extracted repeatedly with methylene chloride. The organic solution was concentrated, giving 6.48 g of 5-propoxy-4-methyl-2,4-dihydro-1,2,4-triazol-3-one with a content of 50%, which corresponds to a yield of 46%.
Name
methyl N′-dipropoxymethylenehydrazinecarboxylate
Quantity
10.02 g
Type
reactant
Reaction Step One
Quantity
49.9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
46 g
Type
solvent
Reaction Step One

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